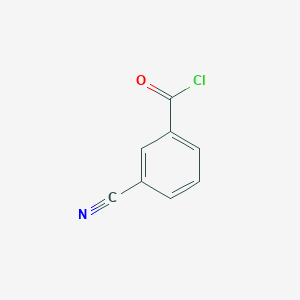

3-Cyanobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210285. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPESZQVUWMFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308863 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-11-1 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1711-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7ZY44HLSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyanobenzoyl Chloride

CAS Number: 1711-11-1

This technical guide provides a comprehensive overview of 3-Cyanobenzoyl chloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and material science. This document details the compound's properties, synthesis, and key reactions, offering structured data and experimental protocols to support its application in research and development.

Core Properties and Safety Information

This compound is a reactive acyl chloride containing a nitrile group. This bifunctional nature makes it a valuable building block for introducing the 3-cyanobenzoyl moiety into a wide range of molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1711-11-1 | [1][2][3][4] |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid or crystals | [1] |

| Melting Point | 42-44 °C | [1][2] |

| Boiling Point | 125-129 °C at 11 mmHg | [1][2] |

| Purity | ≥ 98% (GC) / 99% | [1][2] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Safety Information | Description | Reference(s) |

| Signal Word | Danger | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H314 (Causes severe skin burns and eye damage) | [2] |

| Precautionary Statements | P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 | [2] |

| Storage | Store at room temperature or under an inert atmosphere (Nitrogen or Argon) at 2-8°C. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reaction of 3-cyanobenzoic acid with a chlorinating agent, most commonly thionyl chloride. Below is a detailed experimental protocol for its preparation.

Synthesis of this compound from 3-Cyanobenzoic Acid

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

3-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (B28343)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst, optional)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-cyanobenzoic acid (1 equivalent).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Solvent and Reagent Addition: Add anhydrous toluene to the flask. Begin stirring to create a suspension. Add thionyl chloride (3-5 equivalents) dropwise to the stirred suspension at room temperature using a dropping funnel.[1] If desired, add a catalytic amount of anhydrous DMF (1-2 drops).

-

Reaction: Slowly heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours.[1] The reaction is considered complete when the solution becomes clear and the evolution of gas ceases.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound can be further purified by fractional vacuum distillation.[1]

Key Reactions and Applications

This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its acyl chloride group readily undergoes nucleophilic acyl substitution reactions.

Amide Formation (Acylation of Amines)

A primary application of this compound is in the formation of amides through reaction with primary or secondary amines.

General Protocol for Amide Synthesis:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[2]

-

Addition of Acyl Chloride: Cool the solution to 0-10°C using an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Ester Formation (Acylation of Alcohols)

Similarly, this compound reacts with alcohols to form esters, typically in the presence of a base like pyridine (B92270) or triethylamine to neutralize the HCl byproduct. The experimental protocol is analogous to amide formation, with the amine being replaced by the desired alcohol.

Use in Polymer Synthesis

This compound can be used as a monomer in polymerization reactions. For instance, in reaction with a di-amine, it can form polyamides with specific properties conferred by the cyanobenzoyl group.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its defined properties and reactivity make it an important building block for the development of a wide range of chemical entities, from pharmaceuticals to advanced materials. The protocols and data presented in this guide are intended to facilitate its effective and safe use in research and development applications.

References

3-Cyanobenzoyl Chloride: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at 3-Cyanobenzoyl chloride, a versatile reagent in organic synthesis. It covers its fundamental physicochemical properties, a detailed experimental protocol for its use in acylation reactions, and a logical workflow for its application in synthetic chemistry.

Core Physicochemical Properties

This compound is a bifunctional organic molecule containing both a reactive acyl chloride and a cyano group. This unique structure makes it a valuable intermediate for introducing the 3-cyanobenzoyl moiety into various molecular scaffolds, a common strategy in the development of pharmaceuticals and other advanced materials. Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₄ClNO[1][2][3][4] |

| Molecular Weight | 165.58 g/mol [2][3][4][5] |

| CAS Number | 1711-11-1[1][2][3][5] |

| Appearance | White to pale yellow crystalline mass or powder[1][4] |

| Melting Point | 42-44 °C[1][4][5] |

| Boiling Point | 125-129 °C at 11 mmHg[1][4][5] |

| InChI Key | RPESZQVUWMFBEO-UHFFFAOYSA-N[5] |

| SMILES String | ClC(=O)c1cccc(c1)C#N[5] |

Synthetic Applications and Experimental Protocol

This compound is primarily utilized as a reagent for acylation reactions, where it readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The acyl chloride group is highly reactive, allowing for efficient bond formation under relatively mild conditions.

Detailed Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the acylation of a primary amine with this compound to form an N-substituted 3-cyanobenzamide (B1293667). This is a foundational reaction for building more complex molecules in drug discovery and materials science.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Triethylamine (B128534) (TEA) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). This removes unreacted starting material, the triethylamine hydrochloride salt, and any aqueous impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-substituted 3-cyanobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in a typical synthesis utilizing this compound, from initial planning to final product characterization.

Caption: Workflow for a typical acylation reaction using this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1711-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C8H4ClNO | CID 308483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 99 1711-11-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 3-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyanobenzoyl chloride (CAS No: 1711-11-1) is a pivotal bifunctional molecule in modern organic synthesis.[1][2] Its structure, incorporating both a reactive acyl chloride and a cyano group, makes it an exceptionally versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key physical and chemical properties, and diverse reactivity. Detailed experimental protocols for its preparation and subsequent reactions, along with tabulated data and process visualizations, are presented to support its application in pharmaceutical, agrochemical, and materials science research.[1][3]

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is through the chlorination of 3-cyanobenzoic acid. This conversion is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

The reaction with thionyl chloride is widely employed due to its efficiency and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction.

General Reaction Scheme

Experimental Protocol: Synthesis from 3-Cyanobenzoic Acid

Materials:

-

3-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous (catalyst)

-

Anhydrous toluene (B28343) (or other high-boiling inert solvent like dichloromethane)[6][7]

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a scrubber (to neutralize HCl and SO₂), add 3-cyanobenzoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to create a suspension.[6]

-

Begin stirring and add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[6]

-

Slowly add thionyl chloride (3-5 equivalents) dropwise to the stirred suspension at room temperature.[6]

-

After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution, at which point the solution typically becomes clear.[6]

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.[6]

Troubleshooting:

-

Low Yield: Ensure all reagents are anhydrous and use freshly distilled thionyl chloride. Increasing reaction time or temperature may improve conversion.[6]

-

Dark Product: Impurities in the starting material can cause discoloration. Recrystallize the starting 3-cyanobenzoic acid if necessary. Avoid excessive heating during the reaction.[6]

Synthesis Data

| Reactant | Chlorinating Agent | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield | Reference |

| 3-Cyanobenzoic Acid | Thionyl Chloride | DMF | Toluene | 2-4 hours | Reflux | High | [6] |

| m-Cyanobenzoic Acid | Phosgene Trimer | Pyridine (B92270) | 1,2-Dichloroethane | 4 hours | 90°C | 99% | [7] |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from 3-cyanobenzoic acid.

Physical and Chemical Properties

This compound is typically a colorless to light yellow crystalline solid or liquid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 1711-11-1 | [1][2][8] |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [1][8] |

| Appearance | Colorless to light yellow liquid or crystals | [1] |

| Melting Point | 42-44 °C | [1][4][8] |

| Boiling Point | 125-129 °C at 11 mmHg | [1][4][8] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | RPESZQVUWMFBEO-UHFFFAOYSA-N | [2][8] |

| SMILES | C1=CC(=CC(=C1)C(=O)Cl)C#N | [2][8] |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The cyano group is generally stable under these conditions but can participate in or direct subsequent reactions.

Amidation: Reaction with Amines

This compound reacts exothermically with primary and secondary amines to form the corresponding N-substituted 3-cyanobenzamides. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) or by using an excess of the amine to neutralize the HCl byproduct.

Experimental Protocol: General Amidation

-

Dissolve the primary or secondary amine in an appropriate aprotic solvent (e.g., dichloromethane (B109758), THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent.

-

Add a non-nucleophilic base (e.g., pyridine) to scavenge the generated HCl.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the hydrochloride salt and any excess reagents.

-

Purify the resulting amide by recrystallization or column chromatography.

Esterification: Reaction with Alcohols

The reaction with alcohols yields 3-cyanobenzoyl esters. This reaction is also very facile and often driven to completion by the removal of the HCl byproduct, typically by conducting the reaction in the presence of a base like pyridine.[9][10]

Experimental Protocol: General Esterification

-

Dissolve the alcohol in a suitable solvent (e.g., dichloromethane).

-

Add a base, such as pyridine.

-

Cool the mixture to 0°C.

-

Add this compound dropwise.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer, concentrate, and purify the ester product as needed.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions.[11] It reacts with electron-rich aromatic compounds (arenes) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[12][13][14] This reaction is a fundamental C-C bond-forming process.[11] The product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[14][15]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

-

To a flask containing anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or nitrobenzene), slowly add this compound at 0°C.

-

Stir for a short period to allow for the formation of the acylium ion complex.

-

Add the aromatic substrate (e.g., benzene) dropwise, maintaining the low temperature.

-

Allow the reaction to proceed, slowly warming to room temperature if necessary.

-

Quench the reaction by carefully pouring it over crushed ice and dilute HCl.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent and purify the resulting ketone by distillation or chromatography.

Reactivity Overview Diagram

Caption: Key reactions of this compound.

Applications in Synthesis

The unique combination of functional groups makes this compound a valuable building block in several industries:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting neurological conditions.[1][3] The cyanobenzoyl moiety can be a key pharmacophore or a precursor to other functional groups.

-

Agrochemicals: It is used in the manufacturing of modern herbicides and pesticides, where its incorporation can enhance the stability and biological activity of the final product.[1][3]

-

Material Science: The compound is employed in the creation of specialty polymers, contributing to materials with enhanced thermal and mechanical properties.[1][3] It is also a precursor in the synthesis of dyes and pigments.[1]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. It reacts with water to produce corrosive hydrogen chloride gas.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere, away from moisture.[4]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications across multiple scientific disciplines. Its straightforward synthesis and predictable reactivity make it an indispensable tool for chemists and researchers. A thorough understanding of its handling, synthesis, and reaction profiles, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals, advanced materials, and effective agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4ClNO | CID 308483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. EP1514866B1 - Process for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 8. This compound 99 1711-11-1 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Safe Handling of 3-Cyanobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 3-cyanobenzoyl chloride (CAS No. 1711-11-1), a versatile reagent in organic synthesis and pharmaceutical development. Due to its hazardous properties, a thorough understanding of its safety data sheet (SDS) is crucial for safe handling in a laboratory setting. This document summarizes key safety data, outlines a general experimental protocol for its use, and provides visual workflows for safety and handling procedures.

Core Safety Data

The following tables summarize the essential quantitative and qualitative safety data for this compound, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1711-11-1 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [2] |

| Molecular Weight | 165.58 g/mol | [3] |

| Appearance | Off-white to light yellow solid, crystals, or crystalline powder | [1][2] |

| Melting Point | 38 - 44 °C (100.4 - 111.2 °F) | [1] |

| Boiling Point | 125 - 129 °C (257 - 264.2 °F) at 11 mmHg | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Purity | ≥ 98% (GC) to 99% | [2][3] |

Table 2: Toxicological Information and GHS Classification

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

Signal Word: Danger[1]

Combined Hazard Statements: H302 + H312 + H332, H314

Table 3: Fire and Explosion Data

| Property | Value | Notes |

| Flammability | Combustible solid | [4] |

| Suitable Extinguishing Media | Carbon dioxide, alcohol-resistant foam, dry chemical powder | [5] |

| Unsuitable Extinguishing Media | Water may be unsuitable as it can react with the substance. | [1] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [1] |

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only under a chemical fume hood. Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals may be necessary for large quantities. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 dust mask or higher). |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as water, strong bases, and alcohols. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up in a corrosives area, potentially under an inert atmosphere (e.g., nitrogen).[1][6] |

Experimental Protocols

As specific experimental protocols for generating the SDS data are proprietary, this section provides a detailed, generalized methodology for the safe handling of a hazardous chemical like this compound in a research laboratory setting.

General Protocol for Safe Handling and Use

-

Preparation and Pre-Use Checklist:

-

Review the Safety Data Sheet thoroughly before starting any work.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.

-

Have appropriate spill containment materials (e.g., absorbent pads, neutralizer for corrosive substances) readily available.

-

Prepare and label all necessary glassware and equipment.

-

-

Weighing and Dispensing:

-

Conduct all weighing and dispensing of this compound inside a chemical fume hood.

-

Use a disposable weighing boat or a tared, sealed container to prevent contamination of the balance.

-

Handle the solid with care to minimize dust generation.

-

Close the container tightly immediately after dispensing.

-

-

Reaction Setup and Execution:

-

Set up the reaction apparatus within the chemical fume hood.

-

Add the this compound to the reaction vessel slowly and in a controlled manner.

-

If the reaction is exothermic, have a cooling bath ready.

-

Continuously monitor the reaction for any signs of instability.

-

-

Reaction Work-up and Product Isolation:

-

Quench the reaction carefully, being mindful of any potential for gas evolution or exotherms.

-

Perform all extractions and purifications within the chemical fume hood.

-

Handle all waste streams as hazardous.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with this compound. A suitable method may involve rinsing with a solvent that can then be disposed of as hazardous waste.

-

Dispose of all solid waste, including contaminated PPE and weighing boats, in a designated hazardous waste container.

-

Dispose of liquid waste in an appropriate, labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows for the safe handling of this compound.

Caption: Logical flow of safety precautions for handling this compound.

Caption: General experimental workflow for safely handling hazardous chemicals.

References

An In-depth Technical Guide to the Solubility of 3-Cyanobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-cyanobenzoyl chloride in organic solvents. Due to the compound's reactive nature, this document focuses on qualitative solubility characteristics and provides a general framework for experimental solubility determination.

Introduction

This compound (C₈H₄ClNO), also known as m-cyanobenzoyl chloride, is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its utility stems from the presence of two reactive functional groups: a cyano (-CN) group and an acyl chloride (-COCl) group. The acyl chloride moiety is highly reactive, particularly towards nucleophiles, which dictates its solubility and handling requirements. This guide aims to provide researchers and professionals in drug development with a thorough understanding of its solubility profile to ensure safe and effective use in experimental and manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 1711-11-1 | [1] |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | |

| Appearance | Colorless to light yellow liquid or crystals | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 125-129 °C at 11 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Qualitative Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the known reactivity of acyl chlorides, a qualitative solubility profile can be established.

Key Considerations:

-

Aprotic Solvents: this compound is expected to be soluble in a range of common aprotic organic solvents. The absence of acidic protons in these solvents prevents reaction with the highly electrophilic acyl chloride group.

-

Protic Solvents: This compound reacts with protic solvents, such as water and alcohols. Therefore, it is not considered "soluble" in the traditional sense but rather undergoes a chemical transformation.

The following table summarizes the expected solubility behavior of this compound in various classes of organic solvents.

| Solvent Class | Examples | Solubility/Reactivity | Rationale |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Aprotic and relatively polar, capable of dissolving the compound without reaction. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Aprotic solvents that can solvate the molecule. THF is a common solvent for reactions involving acyl chlorides. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Aprotic, non-polar solvents suitable for dissolving the compound. |

| Amides | Dimethylformamide (DMF) | Soluble (use with caution) | Aprotic and highly polar. DMF can be used as a solvent, but it can also act as a catalyst in reactions involving acyl chlorides. It must be anhydrous. |

| Alcohols | Methanol, Ethanol | Reactive | Reacts to form the corresponding esters. This is a chemical reaction, not true dissolution. |

| Water | Reactive | Reacts, often vigorously, to hydrolyze to 3-cyanobenzoic acid and hydrochloric acid.[3] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, a general experimental protocol for determining the solubility of this compound in a non-reactive (aprotic) organic solvent is provided below. This method is based on the isothermal saturation technique.

Objective: To determine the saturation solubility of this compound in a selected aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic organic solvent of choice (e.g., Dichloromethane, THF)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed container (e.g., a screw-cap vial). The excess solid is necessary to ensure that saturation is reached.

-

Place the container in the thermostatically controlled shaker or stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is crucial.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Determine the mass of the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis of the acyl chloride.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound is scarce, a strong understanding of its chemical reactivity allows for a reliable qualitative assessment of its solubility in common organic solvents. It is readily soluble in aprotic solvents such as chlorinated hydrocarbons and ethers, but it reacts with protic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for its determination. Adherence to strict safety and handling procedures is paramount when working with this reactive compound.

References

Spectroscopic Data of 3-Cyanobenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyanobenzoyl chloride (C₈H₄ClNO, CAS: 1711-11-1), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic acyl chloride containing a nitrile group at the meta position. Its structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization in complex reaction mixtures.

Molecular Formula: C₈H₄ClNO Molecular Weight: 165.58 g/mol

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.3 - 8.1 | Multiplet | 2H | Aromatic H (ortho to -COCl and -CN) |

| ~7.9 - 7.7 | Multiplet | 2H | Aromatic H (meta to -COCl and -CN) |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~168 | Carbonyl | C=O (acyl chloride) |

| ~138 - 128 | Aromatic | Aromatic carbons |

| ~117 | Nitrile | C≡N |

| ~114 | Aromatic | Aromatic carbon attached to -CN |

Note: While ¹³C NMR spectra for this compound have been recorded, a detailed, publicly accessible peak list is not available. The predicted chemical shift ranges are based on established correlations for substituted benzene (B151609) derivatives. The spectrum was reported to be run in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically obtained from a melt.

Table 3: IR Absorption Data (Predicted from Functional Groups)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1775 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~880 - 780 | Strong | C-Cl Stretch |

Note: While it is known that an FTIR spectrum of a melt of this compound has been recorded, a detailed peak list is not publicly available.[2][3] The predicted absorption bands are based on the characteristic frequencies of its functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of such compounds.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 165/167 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 130 | 100% (Base Peak) | [M-Cl]⁺ |

| 102 | High | [M-Cl-CO]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Data sourced from PubChem.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 or more, depending on sample concentration and desired signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Melt Method):

-

Place a small amount of solid this compound onto a clean, dry IR-transparent window (e.g., KBr or NaCl).

-

Gently heat the window on a hot plate until the solid melts and forms a thin, uniform film.

-

Place a second IR-transparent window on top of the molten sample and press gently to create a thin capillary film.

-

Allow the sample to cool and solidify between the plates.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty IR windows should be recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce volatilization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

Instrument Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Typically scanned from m/z 40 to 400.

-

Detector: Electron multiplier or similar detector.

-

Vacuum: The entire system is maintained under high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Chemical structure and IUPAC name of 3-Cyanobenzoyl chloride

An In-depth Technical Guide to 3-Cyanobenzoyl Chloride

Chemical Structure and IUPAC Name

This compound is an aromatic acyl chloride containing a nitrile group. Its structure consists of a benzene (B151609) ring substituted with a chlorocarbonyl group and a cyano group at positions 1 and 3, respectively.

-

IUPAC Name: this compound[1]

-

Synonyms: m-cyanobenzoyl chloride, 3-(chlorocarbonyl)benzonitrile, Benzoyl chloride, 3-cyano-[1][2][3]

-

Chemical Structure:

-

SMILES: ClC(=O)c1cccc(c1)C#N

-

InChI: 1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H[1]

-

Physicochemical Properties

The following table summarizes the key quantitative data for this compound:

| Property | Value | References |

| CAS Number | 1711-11-1 | [1][4] |

| Molecular Weight | 165.58 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or crystals | [4] |

| Melting Point | 42-44 °C | [3][4][5] |

| Boiling Point | 125-129 °C @ 11 mmHg | [3][4][5] |

| Purity | ≥ 98% (GC), 99% | [4] |

| Flash Point | 113 °C (closed cup) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 3-Cyanobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[3][6]

Materials:

-

3-Cyanobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-Cyanobenzoic acid (1 equivalent).[6]

-

Under an inert atmosphere (N₂ or Ar), add anhydrous toluene.[6]

-

Add thionyl chloride (3-5 equivalents) dropwise to the stirred suspension at room temperature.[6]

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[6]

-

Slowly heat the reaction mixture to reflux (for toluene, this is around 110°C) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.[6]

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.[6]

-

Purify the crude this compound by fractional vacuum distillation.[6]

Workflow and Diagrams

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from 3-Cyanobenzoic acid.

Caption: Synthesis of this compound from 3-Cyanobenzoic acid.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis.[4] Its reactive acyl chloride group allows for the facile introduction of the 3-cyanobenzoyl moiety into various molecules. Key application areas include:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents.[4]

-

Agrochemicals: It is used in the production of herbicides and pesticides.[4]

-

Material Science: this compound is employed in the creation of specialty polymers with enhanced thermal and mechanical properties.[4]

-

Organic Synthesis: As a key reagent, it is used in the preparation of diverse aromatic compounds and complex molecular structures.[4] For instance, it has been used in the preparation of 3-cyanobenzoyl-glycine methyl ester and 6A,6D-bis[3-(aminomethyl)benzoyl-glycyl-amino]-6A,6D-dideoxy-β-cyclodextrin.[3][5][7]

References

- 1. This compound | C8H4ClNO | CID 308483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1711-11-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1711-11-1 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound 99 1711-11-1 [sigmaaldrich.com]

Applications of 3-Cyanobenzoyl Chloride in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

3-Cyanobenzoyl chloride is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride and a nucleophilic cyano group. This combination allows for its use as a key building block in the synthesis of a diverse array of organic molecules, including pharmaceuticals, agrochemicals, performance polymers, and dyes. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on amide bond formation, esterification, and Friedel-Crafts acylation reactions. Detailed experimental protocols, quantitative data, and mechanistic representations are provided to assist researchers in leveraging the full potential of this valuable synthetic intermediate.

Core Properties of this compound

This compound is a colorless to light yellow crystalline solid or liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the acyl chloride, making it a highly reactive acylation agent.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| CAS Number | 1711-11-1 | [1] |

| Melting Point | 42-44 °C | [1] |

| Boiling Point | 125-129 °C at 11 mmHg | [1] |

| Appearance | Colorless to light yellow liquid or crystals | [1] |

| Purity | ≥ 98% (GC) | [1] |

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable reagent for introducing the 3-cyanobenzoyl moiety into various molecular scaffolds. This is particularly useful in medicinal chemistry, where the cyano group can act as a hydrogen bond acceptor, a metabolic blocking group, or a precursor to other functional groups like tetrazoles.

Amide Bond Formation

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of 3-cyanobenzamides. These amides are important intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors.[1]

General Reaction:

Caption: General scheme for amide synthesis.

The reaction with anilines and their derivatives provides access to a range of N-aryl-3-cyanobenzamides, which are scaffolds of interest in medicinal chemistry.

Experimental Protocol:

A general procedure for the synthesis of N-aryl-3-cyanobenzamides is as follows:

-

To a solution of a substituted aniline (B41778) (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere, add a base like triethylamine (TEA) or pyridine (B92270) (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

| Amine | Product | Yield (%) |

| Aniline | N-Phenyl-3-cyanobenzamide | >90 (typical) |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-cyanobenzamide | >90 (typical) |

| 4-Chloroaniline | N-(4-Chlorophenyl)-3-cyanobenzamide | >90 (typical) |

Note: Yields are typical for Schotten-Baumann reactions and may vary based on specific conditions and substrates.

This compound is used in the preparation of 3-cyanobenzoyl-glycine methyl ester, a building block for more complex molecules like enzyme inhibitors.

Experimental Protocol:

A plausible experimental protocol based on standard peptide coupling procedures is as follows:

-

Suspend glycine (B1666218) methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C and add triethylamine (2.2 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-cyanobenzoyl)glycine methyl ester.

| Reactants | Product | Typical Yield (%) |

| This compound, Glycine methyl ester hydrochloride | N-(3-Cyanobenzoyl)glycine methyl ester | 80-95 |

Note: This is a representative protocol; specific conditions may require optimization.

Ester Bond Formation

This compound reacts readily with alcohols and phenols to form the corresponding esters. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger.

General Reaction:

Caption: General scheme for ester synthesis.

Experimental Protocol:

A general procedure for the synthesis of 3-cyanobenzoyl esters is as follows:

-

Dissolve the alcohol or phenol (B47542) (1.0 eq.) and a base such as pyridine (1.2 eq.) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with a stoichiometric amount of triethylamine in an anhydrous solvent like dichloromethane (DCM) or toluene (B28343) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M HCl (if a basic catalyst is used), and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

| Alcohol/Phenol | Product | Typical Yield (%) |

| Phenol | Phenyl 3-cyanobenzoate | 75-85 |

| Benzyl alcohol | Benzyl 3-cyanobenzoate | High |

| Substituted Phenols | Substituted Phenyl 3-cyanobenzoates | Variable |

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-cyanobenzoyl group onto electron-rich aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Reaction:

Caption: General scheme for Friedel-Crafts acylation.

Experimental Protocol:

A general procedure for the Friedel-Crafts acylation is as follows:

-

To a suspension of a Lewis acid like anhydrous aluminum chloride (1.1-2.5 eq.) in a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) at 0 °C, slowly add this compound (1.0 eq.).

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Add the aromatic substrate (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature or heat as necessary (e.g., reflux) and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Arene | Product | Typical Yield (%) |

| Benzene | (3-Cyanophenyl)(phenyl)methanone | Moderate to Good |

| Anisole | (3-Cyanophenyl)(4-methoxyphenyl)methanone | Good to Excellent |

Synthesis of Specialized Molecules

Bivalent Inhibitors of Human β-Tryptase

This compound has been utilized in the synthesis of complex molecules, including bivalent inhibitors of human β-tryptase. One such example involves the acylation of a diamino-functionalized β-cyclodextrin.

While a direct protocol using this compound is not explicitly detailed in the readily available literature, a plausible synthetic route would involve the initial preparation of a 3-(aminomethyl)benzoyl-glycine unit, which is then coupled to a 6A,6D-diamino-6A,6D-dideoxy-β-cyclodextrin. The synthesis of the key intermediate would likely involve the reaction of this compound with glycine, followed by reduction of the cyano group.

Conceptual Workflow:

Caption: Conceptual workflow for a bivalent inhibitor.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for the straightforward introduction of the 3-cyanobenzoyl moiety, a key structural feature in many biologically active compounds and functional materials. The reactions of this compound, primarily amide and ester formation and Friedel-Crafts acylation, are generally high-yielding and proceed under standard laboratory conditions. This guide provides a foundational understanding and practical protocols for the application of this compound, empowering researchers to utilize this reagent effectively in their synthetic endeavors.

References

The Pivotal Role of 3-Cyanobenzoyl Chloride in Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 22, 2025 – 3-Cyanobenzoyl chloride, a versatile chemical intermediate, is gaining significant attention within the pharmaceutical industry for its crucial role in the development of novel therapeutics. This technical guide provides an in-depth analysis of its applications, focusing on its utility in the synthesis of potent enzyme inhibitors and its incorporation into combinatorial libraries for drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's chemical properties, detailed experimental protocols, and its impact on targeted therapies.

Introduction to this compound: A Versatile Building Block

This compound (3-CNBCl) is an aromatic acyl chloride characterized by the presence of a cyano group at the meta position of the benzene (B151609) ring. This unique substitution pattern imparts specific reactivity and electronic properties to the molecule, making it a valuable reagent in organic synthesis. Its acyl chloride functionality provides a reactive site for nucleophilic acyl substitution, primarily with amines and alcohols, to form amides and esters, respectively. The cyano group, being an electron-withdrawing group, influences the reactivity of the aromatic ring and can be a key pharmacophoric element or a precursor for other functional groups in the final drug molecule.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 1711-11-1 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | White to pale yellow crystalline mass or light crystalline powder and chunks | [1][3] |

| Melting Point | 42-44 °C (lit.) | [1][2] |

| Boiling Point | 125-129 °C/11 mmHg (lit.) | [1][2] |

| Purity | ≥98% (GC) | [1] |

| Solubility | Reacts with water. Soluble in aprotic organic solvents like DCM, THF. | |

| Signal Word | Danger | [2] |

| Hazard Statements | H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage) | [2] |

| Precautionary Statements | P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 | [2] |

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] Keep container tightly closed and away from moisture.[4]

Application in the Synthesis of a Bivalent Human β-Tryptase Inhibitor

A significant application of this compound is in the synthesis of potent and selective inhibitors of human β-tryptase, a mast cell-specific serine protease.[4][5] Tryptase is a key mediator in the pathogenesis of various allergic and inflammatory disorders, including asthma and psoriasis.[1] Its inhibition represents a promising therapeutic strategy for these conditions.

General Synthetic Approach

The synthesis of bivalent tryptase inhibitors often involves the acylation of a diamine linker with two equivalents of a substituted benzoyl chloride. In this context, this compound serves to introduce the 3-cyanobenzoyl moiety, a key structural element for binding to the enzyme's active site. The general reaction is a nucleophilic acyl substitution where the nitrogen atoms of the diamine attack the electrophilic carbonyl carbon of this compound.

Experimental Protocol: Synthesis of a Diamide-Linked Bivalent Inhibitor

The following is a representative, detailed experimental protocol for the synthesis of a bivalent tryptase inhibitor using this compound. This protocol is based on the general principles of Schotten-Baumann reactions for amide synthesis.

Materials:

-

This compound (2.2 equivalents)

-

Aliphatic or aromatic diamine (1.0 equivalent)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 eq.) and the base (e.g., Et₃N, 2.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (2.2 eq.) in anhydrous DCM.

-

Add the solution of this compound dropwise to the cooled diamine solution over a period of 15-30 minutes with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure bivalent inhibitor.

Characterization: The structure and purity of the synthesized inhibitor should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-cyanobenzoyl groups, the protons of the diamine linker, and the amide N-H protons. |

| ¹³C NMR | Signals for the carbonyl carbons of the amide groups, the cyano carbons, and the aromatic and linker carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the bivalent inhibitor. |

| Purity (HPLC) | >95% |

Human β-Tryptase Signaling Pathway

Human β-tryptase exerts its biological effects primarily through the activation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor.[3] Upon cleavage of its N-terminal domain by tryptase, PAR-2 undergoes a conformational change, leading to the activation of downstream signaling cascades that contribute to inflammation and other pathological processes in allergic diseases.[6]

Role in Combinatorial Chemistry and Drug Discovery

This compound is also a valuable reagent in the construction of combinatorial chemical libraries.[2][7] These libraries, containing a large number of diverse but structurally related compounds, are essential tools in modern drug discovery for identifying novel hit and lead compounds.

Synthesis of a Substituted Diamino Thiophene (B33073) Library

Patents have described the use of this compound in the solid-phase synthesis of substituted diamino thiophene libraries.[2] In this approach, a resin-bound amino-substituted thiophene is acylated with a variety of acyl chlorides, including this compound, to generate a library of diverse amide derivatives.

General Experimental Protocol for Solid-Phase Synthesis

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine using a solution of piperidine (B6355638) in DMF.

-

Acylation: In separate reaction vessels, add a solution of a unique acyl chloride (including this compound) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DCM or DMF) to the deprotected resin. Agitate the mixture for several hours to ensure complete reaction.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and a scavenger) to release the final amide products from the solid support.

-

Isolation: Precipitate the cleaved products in cold diethyl ether, centrifuge, and decant the ether to isolate the crude compounds.

-

Purification and Analysis: Purify the individual library members by preparative HPLC and characterize them by LC-MS.

Conclusion

This compound has established itself as a valuable and versatile intermediate in the pharmaceutical industry. Its utility in the synthesis of targeted therapeutics, such as bivalent β-tryptase inhibitors, and its application in the generation of diverse chemical libraries for drug discovery underscore its importance. The straightforward reactivity of its acyl chloride group, combined with the electronic and structural contributions of the 3-cyano moiety, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. As research into targeted therapies for inflammatory and neurological disorders continues to expand, the demand for and applications of this compound are expected to grow.

References

- 1. WikiGenes - TPSAB1 - tryptase alpha/beta 1 [wikigenes.org]

- 2. researchgate.net [researchgate.net]

- 3. Mast cell tryptase: a review of its physiology and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 5. Genetic Regulation of Tryptase Production and Clinical Impact: Hereditary Alpha Tryptasemia, Mastocytosis and Beyond | MDPI [mdpi.com]

- 6. Tryptase: Genetic and functional considerations | Allergologia et Immunopathologia [elsevier.es]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 3-Cyanobenzoyl Chloride in Modern Agrochemical Development: A Technical Guide

An in-depth analysis of the synthesis, application, and mode of action of agrochemicals derived from 3-cyanobenzoyl chloride, with a focus on insecticides of the diamide (B1670390) class and an exploration of its potential in herbicide development.

Introduction

This compound is a versatile chemical intermediate that plays a crucial role in the development of modern agrochemicals.[1] Its reactive acyl chloride group and the presence of a cyano moiety make it a valuable building block for synthesizing complex molecules with potent biological activity.[1] This technical guide provides a comprehensive overview of the role of this compound in the synthesis of high-performance insecticides and explores its utility in the creation of novel herbicides. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important chemical's contribution to crop protection.

Core Applications in Insecticide Synthesis: The Diamide Class

This compound is a key precursor in the synthesis of the diamide class of insecticides, a group of compounds renowned for their potent and selective activity against a range of lepidopteran pests. A prominent example is the insecticide cyantraniliprole (B1669382) . The synthesis of cyantraniliprole involves the preparation of a key intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide , which can be conceptually derived from this compound through a multi-step synthetic pathway.

Synthesis of Key Intermediate: 2-Amino-5-cyano-N,3-dimethylbenzamide

A plausible synthetic route starting from a simple precursor related to this compound, such as 3-cyanotoluene, is outlined below. This pathway involves several key transformations to build the intricate structure of the target intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Step 1: Chlorination of 3-Cyanotoluene to 3-Cyano-2-chlorotoluene

-

Materials: 3-Cyanotoluene, Chlorine gas, Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Procedure: In a suitable reactor equipped for gas dispersion and temperature control, 3-cyanotoluene is treated with chlorine gas in the presence of a Lewis acid catalyst. The reaction temperature is maintained between 60-80°C.[2] The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion is achieved. The reaction mixture is then cooled, and the catalyst is removed by washing with a dilute aqueous base. The organic layer is separated, washed with water, and dried. The crude product is purified by fractional distillation to yield 3-cyano-2-chlorotoluene.

-

Expected Yield: 60-70%.

Step 2: Oxidation of 3-Cyano-2-chlorotoluene to 2-Chloro-3-cyanobenzoic acid

-

Materials: 3-Cyano-2-chlorotoluene, Oxidizing agent (e.g., potassium permanganate (B83412) or ozone with a catalyst like cobalt(II) acetate), Acetic acid (solvent).

-

Procedure: 3-Cyano-2-chlorotoluene is dissolved in glacial acetic acid. An oxidizing agent is added portion-wise while maintaining the reaction temperature at around 90°C.[3] The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 2-chloro-3-cyanobenzoic acid.

-

Expected Yield: 85-95%.[4]

Step 3: Amination of 2-Chloro-3-cyanobenzoic acid to 2-Amino-3-cyanobenzoic acid

-

Materials: 2-Chloro-3-cyanobenzoic acid, Ammonia (B1221849), Copper catalyst (e.g., copper(I) oxide or copper bronze), Water (solvent).

-

Procedure: 2-Chloro-3-cyanobenzoic acid is dissolved in an aqueous solution of an alkali metal hydroxide. A copper catalyst and a concentrated aqueous solution of ammonia are added.[5] The reaction mixture is heated in a sealed vessel to 160-190°C for several hours.[5] After cooling, the mixture is acidified to precipitate the product. The solid 2-amino-3-cyanobenzoic acid is collected by filtration, washed with water, and dried.

-

Expected Yield: 70-80%.

Step 4: Conversion to 2-Amino-5-bromo-N,3-dimethylbenzamide (Intermediate for Cyanation)

-

This step involves the bromination of 2-amino-3-methylbenzoic acid (a related starting material) followed by amidation. A one-pot method has been developed for this transformation.[6]